molecular formula C11H14N2OS B1452061 Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine CAS No. 1197527-61-9

Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine

Cat. No.: B1452061
CAS No.: 1197527-61-9
M. Wt: 222.31 g/mol
InChI Key: PNOQXMSVPZYTJF-UHFFFAOYSA-N
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Description

Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine (CAS: Not explicitly provided; Ref: CymitQuimica 10-F658989) is a thiazole derivative featuring a 5-methylfuran-2-yl substituent at the 2-position of the thiazole ring and a dimethylaminomethyl group at the 4-position . Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

N,N-dimethyl-1-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-4-5-10(14-8)11-12-9(7-15-11)6-13(2)3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOQXMSVPZYTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=CS2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine, a compound with the CAS number 1197527-61-9, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring fused with a furan moiety. The compound exhibits the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃OS
Molecular Weight249.34 g/mol
Boiling Point318.9 ± 52.0 °C (Predicted)
Density1.151 ± 0.06 g/cm³ (Predicted)
pKa7.30 ± (Predicted)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to selectively degrade IKZF2 (Ikaros family zinc finger 2) proteins, which are implicated in various cancers. This selective degradation mechanism is crucial as it may lead to reduced side effects compared to non-selective therapies .

Case Study:
In a study involving cancer cell lines, the compound demonstrated an IC50 value below 10 µM for IKZF2 degradation, suggesting potent activity against tumors expressing this protein .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that derivatives of thiazole and furan compounds can exhibit neuroprotective effects through various pathways, including antioxidant activity and modulation of neurotransmitter systems.

Research Findings:
A study examining the neuroprotective effects of thiazole derivatives found that compounds similar to this compound could reduce oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. The compound's structure allows it to bind effectively to IKZF proteins, leading to their degradation and subsequent apoptosis in cancer cells.

Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

ActivityEffectReference
AnticancerSelective IKZF2 degradation
NeuroprotectionReduction in oxidative stress

Comparison with Similar Compounds

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is critical for modulating electronic and steric properties. Below is a comparison of substituents in related compounds:

Compound Name 2-Position Substituent Molecular Formula Key Properties/Applications Reference(s)
Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine 5-Methylfuran-2-yl C₁₀H₁₃N₂OS Aromatic heterocycle; potential for π-π interactions
Methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine Isopropyl C₈H₁₃N₂S Enhanced lipophilicity; alkyl chain improves membrane permeability
N-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methyl}-N-methylamine 3-Chlorophenyl C₁₁H₁₀ClN₂S Electron-withdrawing group; potential antimicrobial activity
{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine 1-Ethoxyethyl C₉H₁₆N₂OS Ether group increases solubility; possible CNS activity

Key Observations :

  • Furan vs. However, chlorophenyl groups (e.g., in ) may enhance bioactivity via halogen bonding.
  • Alkyl vs. Aromatic : Isopropyl () and ethoxyethyl () substituents increase lipophilicity, favoring blood-brain barrier penetration, whereas furan balances hydrophobicity and aromaticity.

Functional Group Modifications at the Thiazole 4-Position

The 4-position dimethylaminomethyl group distinguishes the target compound from analogs with primary amines or other substituents:

Compound Name 4-Position Substituent Basicity (pKa) Biological Relevance Reference(s)
This compound Dimethylaminomethyl ~9.5 (estimated) Enhanced solubility; potential for cation-π interactions
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Primary amine (NH₂) ~7.5 Likely forms hydrogen bonds; lower solubility
{[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine dihydrochloride Pyrrolidinylmethyl ~10.0 High basicity; potential for ionic interactions

Key Observations :

  • Dimethylamine : The tertiary amine in the target compound increases basicity compared to primary amines (e.g., ), improving solubility in acidic environments (e.g., lysosomes).
  • Pyrrolidinyl Groups : Compounds like exhibit higher basicity, which may enhance binding to negatively charged biological targets but reduce oral bioavailability.

Preparation Methods

Preparation of the 5-Methylfuran-2-yl Intermediate

The 5-methylfuran-2-yl fragment is a key building block. Efficient preparation methods for 5-methylfuran derivatives are well documented, often starting from carbohydrate sources or furfural derivatives.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Selective methylation Methylation of furan-2-carboxaldehyde Introduction of methyl group at 5-position
2 Reduction or oxidation steps Catalytic hydrogenation or oxidation Adjust oxidation state for further reactions
3 Protection (if needed) Use of protecting groups to stabilize furan Prevents ring opening or decomposition

Notably, methods for preparing 2,5-dimethylfuran from carbohydrates have been optimized for high yield and purity, which can be adapted for 5-methylfuran intermediates.

Construction of the 1,3-Thiazole Ring

The 1,3-thiazole ring is typically synthesized via cyclization reactions involving α-haloketones or α-haloaldehydes with thiourea or thioamide derivatives.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halogenation α-Haloketone or α-haloaldehyde synthesis Precursor for thiazole ring formation
2 Cyclization Reaction with thiourea or thioamide Formation of 1,3-thiazole ring
3 Substitution Introduction of 2-(5-methylfuran-2-yl) group Via nucleophilic substitution or cross-coupling

The selective attachment of the 5-methylfuran moiety at the 2-position of thiazole is critical and can be achieved through metal-catalyzed coupling reactions or direct substitution under controlled conditions.

Introduction of the Dimethylamine Group

The dimethylamine substituent is introduced at the 4-position of the thiazole ring via a methylaminomethylation reaction or reductive amination.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Halomethylation Formation of 4-(chloromethyl)thiazole Provides electrophilic site for amine introduction
2 Nucleophilic substitution Reaction with dimethylamine Formation of dimethylaminomethyl group
3 Purification Chromatography or recrystallization Isolation of pure product

Alternative methods include reductive amination of 4-formylthiazole derivatives with dimethylamine and reducing agents such as sodium cyanoborohydride.

Representative Synthetic Route Summary

Step Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 5-Methylfuran-2-carboxaldehyde Methylation, oxidation 75-85 Starting material for thiazole coupling
2 2-(5-Methylfuran-2-yl)-1,3-thiazole Cyclization with thiourea, halogenation 65-70 Formation of heterocyclic core
3 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole Chloromethylation 60-65 Electrophilic intermediate
4 Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine Nucleophilic substitution with dimethylamine 70-80 Final functionalization step

Research Findings and Optimization Insights

  • Catalyst Selection: Metal catalysts such as palladium or copper complexes are effective in coupling reactions to attach the furan ring to the thiazole core, enhancing regioselectivity and yield.
  • Solvent Effects: Aprotic solvents like dimethylformamide or tetrahydrofuran improve reaction rates and selectivity during nucleophilic substitution steps.
  • Temperature Control: Mild heating (40–80°C) is optimal to avoid decomposition of the sensitive furan ring during halomethylation and amination.
  • Purification: Column chromatography using silica gel or preparative HPLC is recommended to achieve high purity, given the structural complexity.
  • Yield Improvements: Use of excess dimethylamine and controlled addition rates reduces side reactions and improves final product yield.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Advantages Challenges
5-Methylfuran Intermediate Methylation, oxidation Methyl iodide, oxidizing agents High availability of precursors Sensitive to over-oxidation
Thiazole Ring Formation Cyclization with thiourea α-Haloketones, thiourea Efficient ring closure Requires precise halogenation
Attachment of Furan Moiety Metal-catalyzed coupling Pd/Cu catalysts, aprotic solvents High regioselectivity Catalyst cost and removal
Dimethylamine Introduction Nucleophilic substitution Dimethylamine, chloromethyl intermediate Straightforward amine installation Side reactions with excess amine

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships?

  • Answer :
  • Nonlinear regression : Fit data to Hill equation using GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple analogs’ activities (e.g., Tukey’s HSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine
Reactant of Route 2
Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine

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